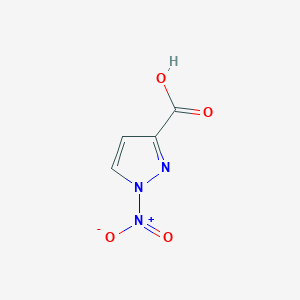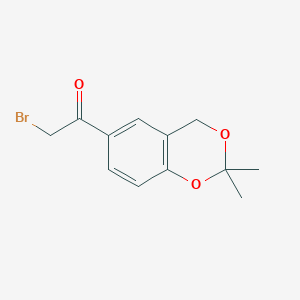![molecular formula C22H30N4O4S B178008 1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid CAS No. 102280-97-7](/img/structure/B178008.png)
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-azatricyclo[63104,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo(3,2,1-ij)quinoline derivatives typically involves multi-step processes. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride, followed by Friedel-Crafts ring closure using aluminum trichloride . This method is known for its efficiency in producing the desired quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrrolo(3,2,1-ij)quinoline derivatives can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4H-Pyrrolo(3,2,1-ij)quinoline derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . By binding to the active site of these enzymes, the compounds can disrupt their normal function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo(3,2,1-ij)quinoline-1,2-dione: This compound shares a similar core structure but differs in its functional groups.
6-Methyllilolidine: This compound has a similar quinoline backbone but includes a methyl group at a different position.
Uniqueness
1-azatricyclo[63104,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid is unique due to its specific functional groups and sulfate salt form
Properties
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-amine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H14N2.H2O4S/c2*12-10-6-8-2-1-4-13-5-3-9(7-10)11(8)13;1-5(2,3)4/h2*6-7H,1-5,12H2;(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKZPKUXMIVDBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)N)CCN3C1.C1CC2=C3C(=CC(=C2)N)CCN3C1.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144878 |
Source


|
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102280-97-7 |
Source


|
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102280977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrrolo(3,2,1-ij)quinoline, 1,2,5,6-tetrahydro-8-amino-, sulfate (2:1) (crude) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60144878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
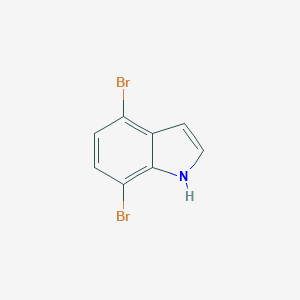

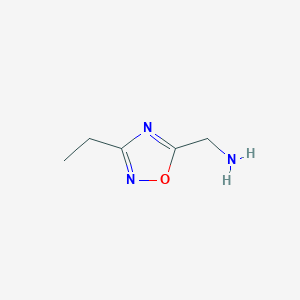
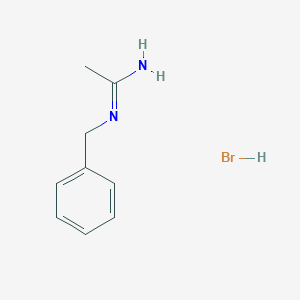
![(2-Methylbenzo[d]oxazol-6-yl)methanol](/img/structure/B177936.png)
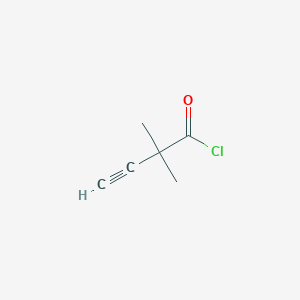

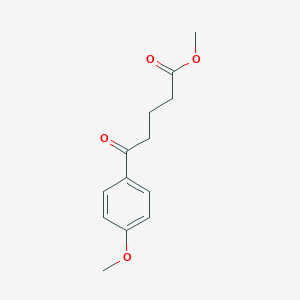
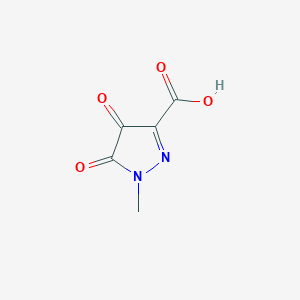


![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
